molecular formula C21H23NO2 B5565142 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide

Cat. No. B5565142
M. Wt: 321.4 g/mol
InChI Key: QSQNFIUQKLFRBB-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is a chemical compound with the linear formula C21H23NO2 . It has a molecular weight of 321.423 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 3-[4-(benzyloxy)phenyl]-N-cyclopentylacrylamide is defined by its linear formula C21H23NO2 . Unfortunately, the specific 3D structure or other detailed structural information is not available in the search results.

Scientific Research Applications

Anticancer Applications

N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, structurally related to the query compound, have been synthesized and evaluated for their antiproliferative activity against select cancer cell lines, demonstrating potential as antimicrotubule agents. These compounds, particularly compound 13e, showed significant inhibition of cancer cell growth, with an IC(50) of 46 nM against MCF-7 human breast tumor cells. The study highlights the importance of meta-phenoxy substitution for antiproliferative activity, suggesting a pathway for the development of potent anticancer agents (Stefely et al., 2010).

Anti-Tubercular Applications

The ultrasound-assisted synthesis of novel derivatives, including 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) benzamide, has shown promising in vitro anti-tubercular activity against Mycobacterium tuberculosis (MTB). These derivatives exhibited IC50 values of less than 1 µg/mL, demonstrating potential as a new anti-tubercular scaffold with significant activity and low cytotoxicity, offering insights into the development of anti-tubercular agents (Nimbalkar et al., 2018).

Synthetic Methodologies

Research on 3-alkylbenzoxazolones from N-alkyl-N-arylhydroxylamines through a sequence involving O-trichloroacetylation and cyclization has expanded synthetic methodologies, providing a mild and wide-scoped approach for the synthesis of benzoxazolones, a pharmacophore present in various pharmaceuticals. This method is notable for its economic and regioselective synthesis, demonstrating the versatility of related compounds in facilitating synthetic innovations (Ram & Soni, 2013).

Anti-Inflammatory Applications

The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a selective ligand for cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. Derivatives synthesized from this scaffold selectively inhibited COX-2, with selectivity indices surpassing those of clinically used NSAIDs such as celecoxib. This discovery opens new avenues for the development of anti-inflammatory drugs with potentially better safety profiles (Seth et al., 2014).

properties

IUPAC Name

(E)-N-cyclopentyl-3-(4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c23-21(22-19-8-4-5-9-19)15-12-17-10-13-20(14-11-17)24-16-18-6-2-1-3-7-18/h1-3,6-7,10-15,19H,4-5,8-9,16H2,(H,22,23)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSQNFIUQKLFRBB-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzyloxy)phenyl)-N-cyclopentylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.